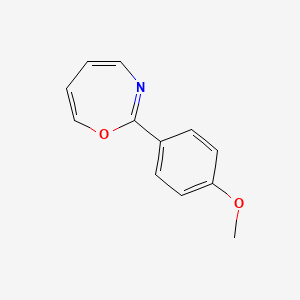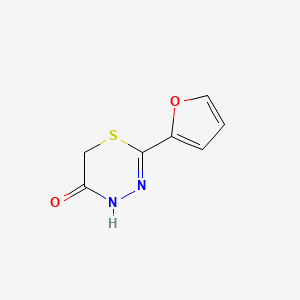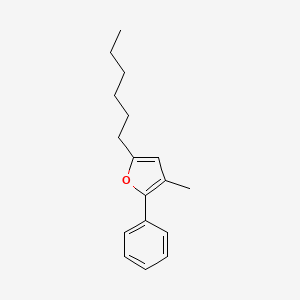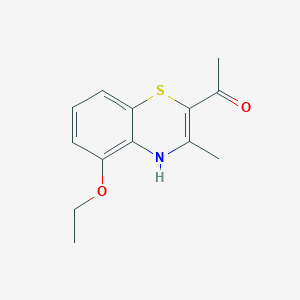
1-(5-Ethoxy-3-methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Ethoxy-3-methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by the presence of a benzene ring fused with a thiazine ring, which contains both nitrogen and sulfur atoms
Métodos De Preparación
The synthesis of 1-(5-ethoxy-3-methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction is carried out under specific conditions to ensure the formation of the desired benzothiazine ring system . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-(5-Ethoxy-3-methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine or tetrahydrothiazine, altering its chemical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazine ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
Chemistry: This compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: Research into the pharmacological properties of this compound and its derivatives has revealed potential therapeutic applications, including the treatment of bacterial infections and cancer.
Industry: The compound’s chemical stability and reactivity make it suitable for use in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-ethoxy-3-methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The benzothiazine core can interact with enzymes and receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
1-(5-Ethoxy-3-methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one can be compared with other benzothiazine derivatives, such as:
1-(3-Methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one: This compound lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
7-Methoxy-1,4-benzothiazin-3(4H)-one: The presence of a methoxy group instead of an ethoxy group can lead to differences in solubility and interaction with biological targets.
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: Although not a benzothiazine, this compound shares a similar heterocyclic structure and can be used for comparative studies in terms of chemical and biological properties.
Propiedades
Número CAS |
89808-05-9 |
|---|---|
Fórmula molecular |
C13H15NO2S |
Peso molecular |
249.33 g/mol |
Nombre IUPAC |
1-(5-ethoxy-3-methyl-4H-1,4-benzothiazin-2-yl)ethanone |
InChI |
InChI=1S/C13H15NO2S/c1-4-16-10-6-5-7-11-12(10)14-8(2)13(17-11)9(3)15/h5-7,14H,4H2,1-3H3 |
Clave InChI |
DAQVJULFFUYJBA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C2C(=CC=C1)SC(=C(N2)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



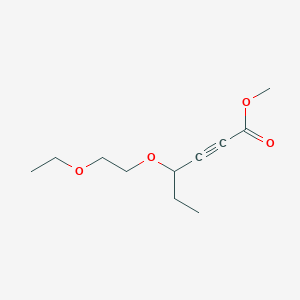
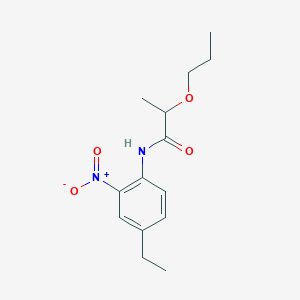
![3,4,7,7-Tetramethylbicyclo[4.1.0]heptane](/img/structure/B14382428.png)
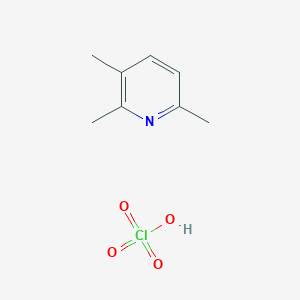

![2-({2,8-Dimethyl-4,6-dioxo-4,6-bis[(propan-2-yl)oxy]-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-yl}sulfanyl)benzoic acid](/img/structure/B14382451.png)
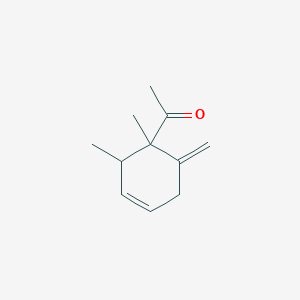
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol](/img/structure/B14382455.png)
![3-Methyl-7-phenyl-4H-[1,3,4]oxadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14382458.png)
![1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea](/img/structure/B14382459.png)
